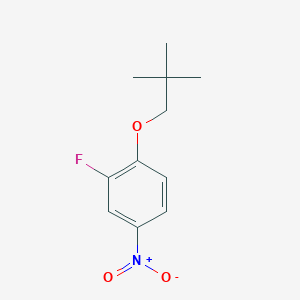
2-Fluoro-1-(neopentyloxy)-4-nitrobenzene
Descripción general
Descripción
The compound "2-Fluoro-1-(neopentyloxy)-4-nitrobenzene" is not directly mentioned in the provided papers. However, the papers discuss various fluoro-nitrobenzene derivatives, which are structurally related to the compound of interest. These derivatives are important in the field of organic chemistry due to their potential applications in drug discovery, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of fluoro-nitrobenzene derivatives can involve multiple steps, including nitration, halogenation, and the introduction of various functional groups. For example, the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, an intermediate of Luxabendazole, involves acetylation, nitration, and condensation reactions . Similarly, 2-Fluoro-5-nitrobenzonitrile is prepared and made to react with amines, amino acids, and NH-heteroaromatic compounds . These methods could potentially be adapted for the synthesis of "2-Fluoro-1-(neopentyloxy)-4-nitrobenzene" by modifying the functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformations of fluoro-nitrobenzene derivatives are often studied using techniques such as gas-phase electron diffraction, quantum chemical calculations, and X-ray crystallography . These studies reveal the conformational properties and relative stability of different conformers, which are important for understanding the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Fluoro-nitrobenzene derivatives can participate in various chemical reactions due to their multiple reactive sites. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of heterocyclic compounds . The presence of nitro, fluoro, and other substituents allows for reactions such as reduction, cyclization, and substitution, enabling the creation of diverse chemical libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-nitrobenzene derivatives, such as thermal properties and crystalline structures, are influenced by their molecular arrangements. For example, some homologs of substituted nitrobenzenes exhibit smectic liquid-crystalline properties, which are characterized by specific molecular arrangements and interactions . The electron-withdrawing effects of the fluoro and nitro groups can also affect the chemical shifts observed in NMR spectroscopy, as seen in the comparison of proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Fluoro-1-(neopentyloxy)-4-nitrobenzene is a compound that can be synthesized through various chemical processes. A practical synthesis method for related compounds involves the diazotization of amino precursors and subsequent coupling reactions. Such methods are essential in producing intermediates for pharmaceuticals and other nitroaromatic compounds (Qiu et al., 2009).
Nucleophilic Aromatic Substitution Reactions
The reactivity of nitroaromatic compounds in nucleophilic aromatic substitution reactions is of significant interest. Research has shown that compounds like 2-Fluoro-1-(neopentyloxy)-4-nitrobenzene can undergo such reactions under specific conditions, providing pathways to synthesize various derivatives. This reactivity is crucial for modifying the chemical structure and properties of nitroaromatic compounds for different applications (Pietra & Vitali, 1972).
Conjugates with Nitroxyl Radicals
The development of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals in molecules, including nitroaromatic compounds, represents a rapidly growing area in medicinal chemistry. These conjugates can lead to enhanced biological activity, decreased toxicity, or increased selective cytotoxicity, opening new avenues for creating pharmacological agents (Grigor’ev et al., 2014).
Fluorinated Liquid Crystals
The incorporation of fluorinated groups into liquid crystals, including compounds like 2-Fluoro-1-(neopentyloxy)-4-nitrobenzene, can significantly alter their physical properties. This modification is crucial for tailoring materials for specific applications in displays and other electronic devices, highlighting the importance of fluorinated compounds in advanced material science (Hird, 2007).
Luminescent Micelles and Sensing Applications
Luminescent micelles incorporating nitroaromatic compounds can serve as efficient probes or "chemical noses" for sensing various analytes, including toxic and hazardous materials. This application demonstrates the versatility of nitroaromatic compounds in creating sensitive and selective sensing devices for environmental monitoring and diagnostics (Paria et al., 2022).
Safety And Hazards
Direcciones Futuras
The future directions in the study of fluorinated compounds are vast. They are of interest in various fields, including medicinal chemistry, agrochemicals, and materials science . For instance, the synthesis of F18-substituted pyridines, which are potentially important radioligands for Positron Emission Tomography (PET), is a current area of research .
Propiedades
IUPAC Name |
1-(2,2-dimethylpropoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)7-16-10-5-4-8(13(14)15)6-9(10)12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRWPYIBVIVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240772 | |
| Record name | 1-(2,2-Dimethylpropoxy)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(neopentyloxy)-4-nitrobenzene | |
CAS RN |
1233952-21-0 | |
| Record name | 1-(2,2-Dimethylpropoxy)-2-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethylpropoxy)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)
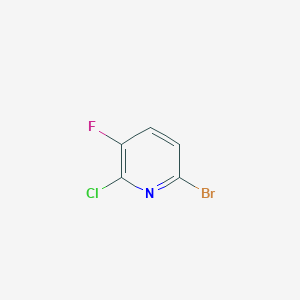

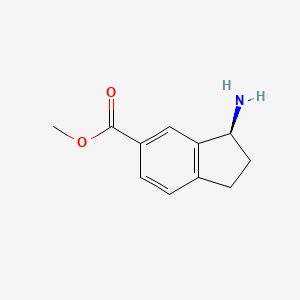



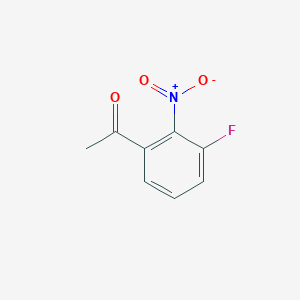
![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)
![3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3027027.png)


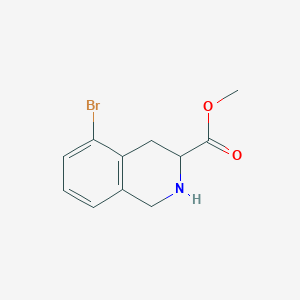
![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)